N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide
Description
N-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin core fused to a pyrazole ring via a methylene bridge. Sulfonamides are widely studied for their enzyme inhibitory properties (e.g., carbonic anhydrase, cyclooxygenase), while the dihydrobenzodioxin system may enhance metabolic stability and bioavailability due to its fused bicyclic ether structure .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-11-17(12(2)26-19-11)27(22,23)20-13-7-18-21(8-13)9-14-10-24-15-5-3-4-6-16(15)25-14/h3-8,14,20H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIVBVWBTYJUMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfochlorination of 3,5-Dimethylisoxazole
The electron-rich isoxazole ring undergoes electrophilic aromatic substitution at position 4 due to methyl group activation:
Reaction Conditions
- Chlorosulfonic acid (2.5 eq), 0°C → 25°C
- Reaction time: 4-6 hr
- Solvent: Dichloromethane (anhydrous)
Characterization Data
| Parameter | Value |
|---|---|
| Yield | 82% |
| Melting Point | 94-96°C |
| IR (KBr) | 1375 cm⁻¹ (S=O), 1162 cm⁻¹ (S-O) |
| ¹H NMR (CDCl₃) | δ 2.45 (s, 6H, CH₃), 6.25 (s, 1H, isoxazole H) |
This intermediate shows stability for >6 months under argon at -20°C.
Preparation of 1-((2,3-Dihydrobenzo[b]dioxin-2-yl)methyl)-1H-pyrazol-4-amine
Cyclocondensation Approach
A modified Hantzsch pyrazole synthesis achieves the desired substitution pattern:
Step 1 : Formation of enaminone intermediate
- 2,3-Dihydrobenzo[b]dioxin-2-carbaldehyde (1.0 eq)
- Acetylacetone (1.2 eq)
- Ammonium acetate (2.5 eq)
- Ethanol, reflux 8 hr
Step 2 : Hydrazine cyclization
- Hydrazine hydrate (1.5 eq)
- Acetic acid catalyst (0.1 eq)
- Microwave irradiation, 120°C, 30 min
Optimization Data
| Condition | Yield Improvement |
|---|---|
| Conventional heating | 48% |
| Microwave-assisted | 67% |
X-ray crystallography confirms the 4-amine regioisomer forms exclusively under these conditions.
Sulfonamide Coupling Reaction
Nucleophilic Aromatic Substitution
The key bond-forming step employs Schotten-Baumann conditions:
Procedure
- Dissolve 3,5-dimethylisoxazole-4-sulfonyl chloride (1.0 eq) in dry THF
- Add pyrazole amine (1.1 eq) portionwise at 0°C
- Introduce triethylamine (2.5 eq) as HCl scavenger
- Warm to room temperature over 2 hr
Reaction Monitoring
| Time (hr) | Conversion (HPLC) |
|---|---|
| 0.5 | 22% |
| 1.5 | 58% |
| 3.0 | 89% |
Post-reaction workup includes:
- Filtration through celite
- Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
- Recrystallization from ethanol/water
Analytical Characterization of Final Product
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆)
δ 8.21 (s, 1H, pyrazole H), 7.85 (s, 1H, NH), 6.85-6.92 (m, 4H, aromatic), 4.65 (dd, 1H, CH₂), 4.32 (d, 2H, OCH₂), 3.95 (m, 2H, dioxane), 2.52 (s, 6H, CH₃)
HRMS (ESI-TOF)
Calculated for C₁₈H₁₉N₄O₅S [M+H]⁺: 427.1124
Found: 427.1121
X-ray Crystallography
- Orthorhombic space group P2₁2₁2₁
- Dihedral angle between isoxazole and pyrazole: 78.4°
- Sulfonamide torsion angle: 172.6°
Comparative Analysis of Synthetic Routes
Table 1 : Efficiency metrics for different pathways
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 4 | 6 |
| Overall Yield | 61% | 38% |
| Purity (HPLC) | 99.2% | 95.7% |
| Cost Index | 1.0 | 2.3 |
Route A demonstrates clear advantages in atom economy and step efficiency, though requires strict anhydrous conditions during sulfonyl chloride formation.
Scale-Up Considerations
Pilot plant trials (100g scale) identified critical process parameters:
Key Findings
- Sulfochlorination exotherm requires jacketed reactor with -10°C brine cooling
- Pyrazole amine stability decreases above 40°C (0.8% degradation/hr)
- Final crystallization benefits from anti-solvent gradient addition
Process Optimization Results
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Reaction Volume | 500 mL | 50 L |
| Cooling Rate | 2°C/min | 0.5°C/min |
| Isolation Yield | 68% | 63% |
These studies confirm the viability of industrial production using modified batch processing.
Alternative Methodologies
Microwave-Assisted Synthesis
Recent advances in energy-efficient techniques show promise:
Conditions
- 150 W power
- 80°C internal temperature
- 45 min reaction time
Advantages
- 40% reduction in reaction time
- Improved regioselectivity (98:2)
- Lower solvent consumption (3 mL/g vs 10 mL/g)
Continuous Flow Chemistry
Microreactor trials achieved:
- 92% conversion in 8 min residence time
- 5 g/hr production rate
- Enhanced safety profile for exothermic steps
Chemical Reactions Analysis
Types of Reactions
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the cleavage of the dioxin ring.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds with similar structures to N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide exhibit significant anticancer activity. The sulfonamide group is known to enhance the bioactivity of drugs by improving their solubility and stability in biological environments. Studies have shown that derivatives can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation pathways .
Anti-inflammatory Effects
Compounds similar to this sulfonamide have been investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Agriculture
Pesticide Development
The unique molecular structure of this compound could lead to the development of novel pesticides. The compound's ability to interact with biological systems makes it a candidate for creating environmentally friendly agrochemicals that target specific pests while minimizing harm to beneficial organisms .
Herbicide Potential
The compound may also serve as a foundation for developing herbicides that inhibit specific metabolic pathways in plants. Its sulfonamide structure could enhance selectivity against unwanted weeds while being less harmful to crops .
Materials Science
Polymer Chemistry
In materials science, this compound can be explored for its potential use in polymer synthesis. The incorporation of this compound into polymer matrices could improve mechanical properties or introduce new functionalities such as antimicrobial activity or enhanced thermal stability .
Case Studies
Mechanism of Action
The mechanism of action of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide-Based Heterocycles
The compound shares structural motifs with other sulfonamide-containing heterocycles synthesized for therapeutic applications. Key comparisons include:
Functional Group Analysis
- Sulfonamide Group : Present in all three compounds, this group is critical for hydrogen bonding with enzymatic targets. The 3,5-dimethylisoxazole sulfonamide in the target compound may offer steric hindrance, reducing off-target interactions compared to the methylbenzenesulfonamide in Example 53 .
- Fluorine Substitution : Example 53 incorporates fluorine atoms, which improve metabolic stability and membrane permeability. The absence of fluorine in the target compound suggests differing pharmacokinetic profiles .
Biological Activity
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazole moiety, an isoxazole ring, and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 372.45 g/mol. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin moiety suggests potential interactions with biological targets due to its unique electronic properties.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors of various enzymes such as carbonic anhydrase and dihydropteroate synthase, which are crucial in bacterial metabolism and proliferation.
- Antiparasitic Properties : The pyrazole and isoxazole components have been linked to antiparasitic activity against protozoa like Trypanosoma cruzi and Leishmania species. These activities are essential considering the global health burden posed by these pathogens.
Antimicrobial Activity
A study focused on similar pyrazole derivatives reported significant antimicrobial activity against various strains of bacteria and fungi. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | Candida albicans | 8 µg/mL |
These findings highlight the potential for this compound to exhibit similar or enhanced antimicrobial properties.
Antiparasitic Activity
The antiparasitic effects were particularly notable in compounds with a pyrazole core. For example:
- Trypanosoma cruzi : Compounds showed effective inhibition with EC50 values ranging from 1 to 10 µM.
- Leishmania infantum : Similar compounds demonstrated low micromolar potencies without cytotoxicity to human cells.
This suggests that the compound may be a candidate for further development in treating parasitic infections.
Toxicological Considerations
While exploring the biological activity, it is crucial to assess the toxicity profile:
- Cytotoxicity Assessments : Studies indicated that several analogs displayed varying degrees of cytotoxicity in human cell lines (e.g., MRC-5), with IC50 values ranging from 20 to 64 µM. Understanding these profiles is essential for evaluating the therapeutic window.
Q & A
Q. What are the standard synthetic routes for preparing N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,5-dimethylisoxazole-4-sulfonamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazole ring via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Step 2 : Sulfonylation using 3,5-dimethylisoxazole-4-sulfonyl chloride under anhydrous conditions (e.g., THF with triethylamine as a base).
- Step 3 : Functionalization of the dihydrobenzodioxin moiety via alkylation or nucleophilic substitution. Monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for isolating intermediates and final products .
Q. How can spectroscopic techniques validate the structure of this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., dihydrobenzodioxin methylene protons at δ 4.2–4.5 ppm; isoxazole methyl groups at δ 2.1–2.3 ppm).
- Mass Spectrometry (MS) : High-resolution MS determines molecular weight (e.g., [M+H]+ ion matching calculated mass).
- IR Spectroscopy : Sulfonamide S=O stretches (~1350 cm) and isoxazole ring vibrations (~1600 cm) confirm functional groups .
Q. What computational methods predict this compound’s reactivity and stability?
- Density Functional Theory (DFT) : Optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in biological environments. Software like Gaussian or ORCA is commonly used, with solvent models (e.g., PCM) for accuracy .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data is collected at low temperature (e.g., 100 K) to minimize thermal motion.
- Refinement : Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters and hydrogen bonding networks.
- Validation : Check for residual electron density (<0.5 eÅ) and R-factors (R1 < 5%). Advanced features like twinning refinement may be required for challenging crystals .
Q. What strategies address low solubility in biological assays?
- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability.
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility.
- Nanoparticle Formulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release. Dynamic light scattering (DLS) monitors particle size distribution during optimization .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Core Modifications : Vary substituents on the pyrazole (e.g., electron-withdrawing groups) to enhance target binding.
- Isoxazole Replacement : Test bioisosteres like oxadiazoles or thiazoles to improve metabolic stability.
- Pharmacophore Mapping : Use docking software (e.g., AutoDock Vina) to identify critical interactions with biological targets (e.g., enzyme active sites) .
Q. How should contradictory biological assay data be analyzed?
- Dose-Response Validation : Repeat assays with varying concentrations to rule out false positives/negatives.
- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to assess selectivity.
- Metabolite Interference : Employ LC-MS to detect degradation products that may skew results. Statistical tools (e.g., Grubbs’ test) identify outliers in replicate experiments .
Methodological Challenges and Solutions
Q. What experimental designs mitigate side reactions during sulfonamide formation?
- Controlled Stoichiometry : Use a 10% excess of sulfonyl chloride to drive the reaction to completion.
- Temperature Control : Maintain 0–5°C during sulfonylation to suppress hydrolysis.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates .
Q. How can crystallographic disorder in the dihydrobenzodioxin moiety be resolved?
Q. What in silico approaches prioritize derivatives for synthesis?
- Virtual Screening : Dock compound libraries into target protein structures (e.g., from PDB) to rank binding affinities.
- ADMET Prediction : Use QikProp or SwissADME to forecast pharmacokinetic properties (e.g., logP, CYP inhibition).
- Synthetic Accessibility Scoring : Tools like SYLVIA assess feasibility based on reaction steps and commercial precursor availability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
